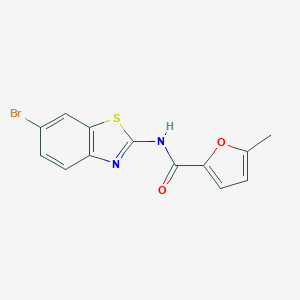![molecular formula C10H6BrCl2N3O3S B214175 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide](/img/structure/B214175.png)
5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide is a chemical compound that has gained importance in scientific research due to its potential as a drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. It has been found to inhibit the activity of certain enzymes that play a key role in the progression of these diseases.
Wirkmechanismus
The mechanism of action of 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide involves the inhibition of specific enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs). MMPs are involved in the breakdown of extracellular matrix proteins, which is a key step in the progression of cancer and inflammation. PDEs are involved in the regulation of cyclic nucleotide levels, which play a role in various physiological processes such as smooth muscle relaxation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide can inhibit the activity of MMPs and PDEs in vitro and in vivo. This inhibition leads to a decrease in the breakdown of extracellular matrix proteins and an increase in cyclic nucleotide levels, respectively. These effects have been shown to have potential therapeutic benefits in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide in lab experiments is its specificity towards MMPs and PDEs. This specificity allows for targeted inhibition of these enzymes, which can lead to fewer off-target effects. However, a limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide. One direction is to investigate its potential as a drug candidate for other diseases such as cardiovascular disease and fibrosis. Another direction is to study its pharmacokinetics and pharmacodynamics in more detail to optimize its efficacy and safety. Additionally, the development of more soluble analogs of this compound could improve its usability in lab experiments.
Conclusion:
In conclusion, 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide is a promising compound for scientific research due to its potential as a drug candidate for various diseases. Its specificity towards MMPs and PDEs allows for targeted inhibition of these enzymes, which can lead to potential therapeutic benefits. Further research is needed to fully understand the potential of this compound and to optimize its efficacy and safety.
Synthesemethoden
The synthesis of 5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide involves the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain the desired compound.
Eigenschaften
Produktname |
5-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2,4-dichlorobenzenesulfonamide |
|---|---|
Molekularformel |
C10H6BrCl2N3O3S |
Molekulargewicht |
399 g/mol |
IUPAC-Name |
5-(4-bromopyrazole-1-carbonyl)-2,4-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C10H6BrCl2N3O3S/c11-5-3-15-16(4-5)10(17)6-1-9(20(14,18)19)8(13)2-7(6)12/h1-4H,(H2,14,18,19) |
InChI-Schlüssel |
OPDWPTXFYMLLPI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)N2C=C(C=N2)Br |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)N2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B214092.png)
![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)

![methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214105.png)
![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214106.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)
